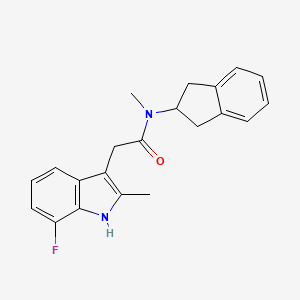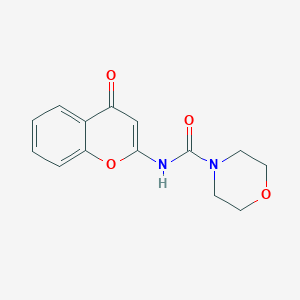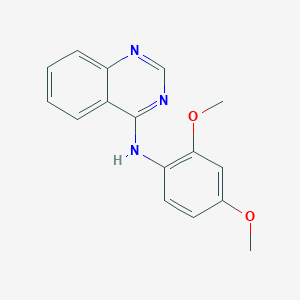
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions starting from specific indole derivatives. For example, Mphahlele et al. (2017) describe the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides via a sequence involving Beckmann rearrangement and trifluoroacetylation (Mphahlele, M. M., Mmonwa, M., & Choong, Y., 2017). This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related acetamides has been elucidated using techniques like NMR, IR, and mass spectroscopy, providing insights into bond lengths, angles, and functional group orientations. Studies on N-methylacetamide, for example, offer detailed information on its molecular geometry, which could be relevant for understanding the target compound's structure (Kitano, M., Fukuyama, T., & Kuchitsu, K., 1973).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight their reactivity towards specific functional groups, the formation of hydrogen bonds, and interactions with biological targets. For instance, Sakota et al. (2009) investigated the hydrogen bonding in indole/N-methylacetamide clusters, revealing insights into their chemical behavior and interactions (Sakota, K., Shimazaki, Y., & Sekiya, H., 2009).
Applications De Recherche Scientifique
Antiplasmodial Properties and Molecular Docking Studies
Compounds with structural similarities to N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide have been synthesized and evaluated for their potential in vitro antiplasmodial properties. A study by Mphahlele, M. M., Mmonwa, M. M., and Choong, Y. (2017) on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, demonstrates the synthesis of compounds with potential biological activity against Plasmodium falciparum, highlighting the importance of specific substituents for activity. Molecular docking studies suggested a mode of action involving inhibition of the parasite lactate dehydrogenase, indicating a potential pathway for the development of antimalarial agents [M. Mphahlele et al., 2017].
Antiallergic Agents and Synthesis Methods
Research into the synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides by Menciu, C., Duflos, M., Fouchard, F., et al. (1999) has led to the discovery of compounds with significant antiallergic properties. These studies focus on the modification of indole substituents to improve potency, leading to compounds markedly more potent than established antiallergic medications. This work illustrates the potential for designing targeted therapies for allergic conditions using structurally complex acetamides [Cecilia Menciu et al., 1999].
Analytical Chemistry and Environmental Monitoring
In the field of analytical chemistry, the detection of herbicides and their degradation products in natural water showcases the application of acetamide derivatives. Zimmerman, L., Schneider, R., and Thurman, E. (2002) developed methods for isolating and detecting dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates, demonstrating the utility of these compounds in environmental monitoring and the importance of chemical analysis in understanding environmental impact [L. Zimmerman et al., 2002].
Drug Metabolism and Detection
The metabolism and detection of drugs in biological systems is another area where related compounds have been studied. For example, the detection of a new N-oxidized metabolite of flutamide in human liver microsomes and urine of prostate cancer patients by Goda, R., Nagai, D., Akiyama, Y., et al. (2006) underscores the relevance of acetamide derivatives in pharmacokinetic studies. These findings contribute to a deeper understanding of drug metabolism, potential toxicities, and the development of therapeutic monitoring strategies [R. Goda et al., 2006].
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-13-18(17-8-5-9-19(22)21(17)23-13)12-20(25)24(2)16-10-14-6-3-4-7-15(14)11-16/h3-9,16,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNKKPHHSBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)




![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)